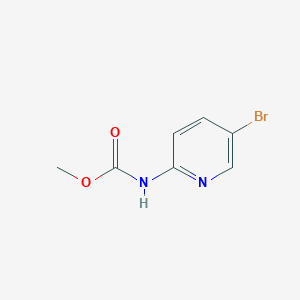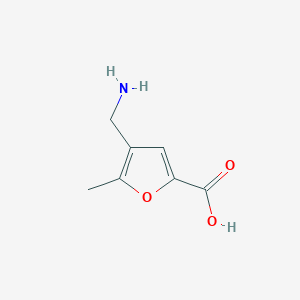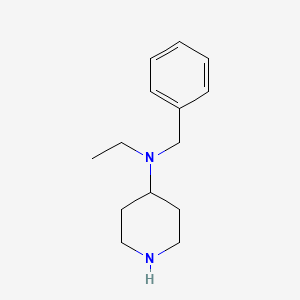![molecular formula C14H16N2 B1269784 5-Benzyl-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin CAS No. 272442-27-0](/img/structure/B1269784.png)
5-Benzyl-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin
Übersicht
Beschreibung
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a synthetic compound primarily used for research purposes in the fields of chemistry, pharmacology, and biochemistry. It is a heterocyclic aromatic compound that belongs to the pyrrolo[3,2-c]pyridine family of compounds. This compound is known to have a wide range of biological activities and has been studied extensively in recent years.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
Diese Verbindung wird umfassend auf ihre pharmakologischen Eigenschaften untersucht. Derivate des Pyrrolopyridins, der Grundstruktur von 5-Benzyl-4,5,6,7-tetrahydro-5-azaindol, haben ein breites Spektrum an biologischen Aktivitäten gezeigt. Sie wurden als potenzielle Analgetika und Sedativa untersucht. Darüber hinaus werden diese Derivate für ihr Potenzial bei der Behandlung von Erkrankungen des Nerven- und Immunsystems untersucht .
Antidiabetische Anwendungen
Forschungen zeigen, dass Verbindungen, die dem 5-Benzyl-4,5,6,7-tetrahydro-5-azaindol ähneln, bei der Senkung des Blutzuckerspiegels wirksam sein können. Dies deutet auf mögliche Anwendungen bei der Prävention und Behandlung von Störungen hin, die mit erhöhtem Glukosegehalt im Plasma verbunden sind, wie Hyperglykämie, Typ-1-Diabetes und Diabetes aufgrund von Fettleibigkeit .
Antimykobakterielle Aktivität
Pyrrolopyridin-Derivate haben sich als antimykobakterielle Eigenschaften erwiesen. Dies eröffnet Forschungswege für die Verwendung von 5-Benzyl-4,5,6,7-tetrahydro-5-azaindol bei der Entwicklung von Behandlungen für bakterielle Infektionen, insbesondere solche, die durch Mykobakterien verursacht werden .
Antivirale Forschung
Die strukturellen Analoga des 5-Benzyl-4,5,6,7-tetrahydro-5-azaindols haben antivirale Aktivitäten gezeigt. Dies deutet darauf hin, dass die Verbindung ein wertvolles Gerüst für die Entwicklung neuer antiviraler Medikamente sein könnte, die möglicherweise gegen Krankheiten wie HIV-1 wirksam sind .
Chemische Synthese und Materialwissenschaften
5-Benzyl-4,5,6,7-tetrahydro-5-azaindol ist als Baustein für die Synthese pyrrolischer Makrocyclen und Naturstoffe von Interesse. Seine Derivate werden beim Design synthetischer Porphyrinoide verwendet, die Anwendungen als Anionenbindungsmittel, Ionenchemosensoren, Antitumormittel und Photosensibilisatoren für die photodynamische Therapie (PDT) haben .
Wirkmechanismus
Target of Action
Similar compounds have been studied for their effects on various biological systems .
Mode of Action
It’s known that similar pyrrolopyridine derivatives have been studied for their analgesic and sedative properties .
Biochemical Pathways
Pyrrolopyridine derivatives have been found to have potential applications in treating diseases of the nervous and immune systems, and they have also shown antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Pharmacokinetics
The compound’s properties such as boiling point, density, and pka have been predicted .
Result of Action
Similar compounds have been found to have a broad spectrum of pharmacological properties .
Biochemische Analyse
Biochemical Properties
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with proteins. This compound has been shown to interact with enzymes such as FMS kinase, which is involved in various cellular processes including cell growth and differentiation . The interaction between 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and FMS kinase is primarily inhibitory, leading to a decrease in kinase activity and subsequent downstream signaling pathways. Additionally, this compound has been found to interact with other biomolecules, including proteins involved in signal transduction and cellular communication .
Cellular Effects
The effects of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells, such as breast cancer cells, by inducing apoptosis and reducing cell migration and invasion . Furthermore, 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine affects cell signaling pathways, including the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial for cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine to FMS kinase results in the inhibition of kinase activity, which in turn affects downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound has been shown to modulate the activity of other enzymes and proteins, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs . It is important to determine the optimal dosage to maximize therapeutic effects while minimizing adverse effects.
Metabolic Pathways
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized by enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination from the body . The metabolic pathways of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine also affect metabolic flux and metabolite levels, impacting its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by transporters such as P-glycoprotein, which influences its localization and accumulation within cells . The distribution of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine within tissues is also affected by its binding to plasma proteins, which can impact its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is critical for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with cytoplasmic proteins and enzymes . The subcellular localization of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is essential for its role in modulating cellular processes and biochemical reactions.
Eigenschaften
IUPAC Name |
5-benzyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-4-12(5-3-1)10-16-9-7-14-13(11-16)6-8-15-14/h1-6,8,15H,7,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLDTKNWNRBUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272442-27-0 | |
| Record name | 5-Benzyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)












